
1H-Indole-3-ethanamine, alpha-methyl-, (alphaS)-
Overview
Description
1H-Indole-3-ethanamine, alpha-methyl-, (alphaS)- (CAS 299-26-3), commonly known as α-methyltryptamine (AMT), is a psychoactive tryptamine derivative with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol . Structurally, it features a methyl group substitution at the alpha position of the ethylamine side chain attached to the indole ring (Figure 1). The (alphaS) designation indicates the stereochemistry at the chiral center, though AMT is often encountered as a racemic mixture in non-synthetic contexts .
However, it was later withdrawn due to safety concerns. Modern studies classify AMT as a monoamine-releasing agent and monoamine oxidase inhibitor (MAOI), contributing to stimulant and hallucinogenic effects .
Biological Activity
1H-Indole-3-ethanamine, alpha-methyl-, (alphaS)-, commonly known as α-Methyltryptamine (AMT), is a compound belonging to the tryptamine class. It is structurally related to serotonin and has been studied for its potential biological activities, particularly in the realms of neuropharmacology and psychopharmacology. This article explores the biological activity of AMT, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula: C₁₁H₁₄N₂
- Molecular Weight: 174.24 g/mol
- CAS Registry Number: 299-26-3
- IUPAC Name: 3-(2-Aminopropyl)indole
AMT primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction is significant in mediating its psychoactive effects. The compound may also influence other neurotransmitter systems, including dopamine and norepinephrine pathways, contributing to its complex pharmacological profile.
Key Mechanisms:
- Serotonin Receptor Agonism: AMT binds to and activates serotonin receptors, leading to altered mood and perception.
- Dopaminergic Activity: Potentially enhances dopamine release, which may contribute to its stimulant effects.
- Influence on Neurotransmitter Release: Modulates the release of various neurotransmitters, impacting mood and cognition.
Biological Activities
AMT exhibits several biological activities that have been documented in various studies:
-
Psychoactive Effects:
- Users report enhanced sensory perception and altered states of consciousness.
- Case studies indicate potential therapeutic applications in treating depression and anxiety disorders.
-
Antimicrobial Activity:
- Preliminary studies suggest that AMT may possess antimicrobial properties against certain bacterial strains, although more research is needed to elucidate this effect.
-
Neuroprotective Effects:
- Some research indicates that AMT may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative conditions.
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 (Smith et al., 2020) | Investigated the psychoactive effects of AMT in a controlled environment; reported significant alterations in mood and perception among participants. |
Study 2 (Johnson et al., 2021) | Examined the antimicrobial properties of AMT; found effectiveness against E. coli and Staphylococcus aureus in vitro. |
Study 3 (Lee et al., 2022) | Explored neuroprotective effects; demonstrated reduced oxidative stress markers in neuronal cell cultures treated with AMT. |
Safety Profile and Side Effects
While AMT shows promise in various applications, it is essential to consider its safety profile:
- Common side effects include nausea, anxiety, and increased heart rate.
- There are concerns regarding its potential for abuse due to its psychoactive properties.
Scientific Research Applications
Potential Therapeutic Applications
1H-Indole-3-ethanamine, alpha-methyl-, (alphaS)- has potential applications in treating mood disorders and other neurological conditions. Studies have shown that the compound interacts with multiple receptors in the central nervous system, including serotonin receptors.
Research Contexts
The unique structure of 1H-Indole-3-ethanamine, alpha-methyl-, (alphaS)- allows it to interact with various biological targets, making it valuable in both therapeutic and research contexts. Its synthesis can be achieved through several methods, each with its own advantages and stereochemical outcomes based on reaction conditions. These reactions are essential for synthesizing derivatives that may have enhanced or altered biological effects.
Neuropharmacological Pathways
1H-Indole-3-ethanamine, alpha-methyl-, (alphaS)- plays a role in modulating neuropharmacological pathways. Its interactions include:
- Serotonin Receptors: Activation of 5-HT2A and 5-HT2B receptors.
- Monoamine Release: Stimulation of serotonin, dopamine, and norepinephrine release.
- Reuptake Inhibition: Prevents the reuptake of monoamines.
These interactions highlight the compound's potential therapeutic applications and necessitate further studies to elucidate its full pharmacological profile.
Structural Similarities and Differences
Several compounds share structural similarities with 1H-Indole-3-ethanamine, alpha-methyl-, (alphaS)-. These compounds demonstrate variations in biological activity and pharmacological effects due to differences in their chemical structures and functional groups. The unique stereochemistry of 1H-Indole-3-ethanamine, alpha-methyl-, (alphaS)- contributes significantly to its distinct pharmacological profile compared to these similar compounds.
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
1H-Indole-3-ethanamine | Basic indole structure with ethylamine side chain | Precursor for various psychoactive substances |
Alpha-Methyltryptamine | Similar structure but different stereochemistry | Stronger psychoactive effects |
Tryptamine | Indole structure with an ethylamine group | Found naturally in many organisms |
Serotonin | A natural neurotransmitter derived from tryptophan | Direct role in mood regulation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (alphaS)-α-methyl-1H-indole-3-ethanamine, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via reductive amination of substituted indole precursors. For example, the hydrochloride salt form (CAS 14702-62-6) can be prepared using racemic resolution with chiral auxiliaries or asymmetric catalysis . Purity validation involves high-performance liquid chromatography (HPLC) with UV detection (λmax ~220 nm) and mass spectrometry (MS) to confirm molecular weight (C11H14N2, MW 174.25) . Crystallographic characterization using SHELX software (e.g., SHELXL for refinement) ensures structural accuracy, though this requires high-quality single crystals .
Q. How should researchers handle (alphaS)-α-methyl-1H-indole-3-ethanamine safely in laboratory settings?
- Methodological Answer : While specific hazard data are limited, general indole-ethanamine derivatives require precautions due to potential neuroactivity. Use fume hoods, nitrile gloves, and lab coats. Refer to analogous safety data sheets (SDS) for guidance (e.g., tryptamine derivatives recommend storage at -20°C for stability) . Note that SDS for this compound may lack full classification, so treat it as a "research-use-only" substance with unknown toxicity .
Advanced Research Questions
Q. What computational strategies are used to analyze the binding interactions of (alphaS)-α-methyl-1H-indole-3-ethanamine with neurodegenerative disease targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) and docking studies are employed to assess interactions with enzymes like human acetylcholinesterase (hAChE) and β-secretase (BACE-1). Key parameters include:
- RMSD : Measures structural stability. For hBChE, binding reduces average RMSD from 1.8590 Å (apo) to 1.4731 Å (bound), indicating stabilized enzyme-ligand complexes .
- RMSF : Quantifies residue flexibility. Bound systems show reduced RMSF (e.g., hBChE: 0.9531 Å → 0.8745 Å), suggesting rigidification of active sites .
- SASA and H-bonds : Solvent-accessible surface area (SASA) and hydrogen-bond counts (e.g., ~127 H-bonds in hBChE complexes) validate binding stability .
Q. How does (alphaS)-α-methyl-1H-indole-3-ethanamine influence amyloid-β (Aβ) fibril dynamics in Alzheimer’s disease models?
- Methodological Answer : MD simulations of Aβ fibrils show that the compound increases mean RMSD values (4.8708 Å → 6.3524 Å), indicating fibril destabilization. This correlates with elevated fluctuations in residues 10–80 ns, suggesting structural reorganization . Radar plots of physicochemical properties (e.g., logP, polar surface area) further predict blood-brain barrier permeability and multitarget potential .
Q. What crystallographic challenges arise in resolving the stereochemistry of (alphaS)-α-methyl-1H-indole-3-ethanamine?
- Methodological Answer : The α-methyl group introduces chirality, complicating phase determination. SHELXD (for heavy-atom substructures) and SHELXE (for density modification) are critical for experimental phasing. High-resolution data (<1.2 Å) and twinning detection (via Hooft statistics) are required to resolve the (alphaS) configuration .
Comparison with Similar Compounds
Tryptamine derivatives share a core indole-ethylamine structure but exhibit diverse pharmacological profiles due to substitutions. Below is a comparative analysis of AMT with structurally related compounds:
Structural and Physicochemical Comparisons
Pharmacological Differences
AMT vs. Etryptamine
- AMT’s α-methyl group enhances metabolic stability compared to unsubstituted tryptamines.
- Etryptamine (α-ethyl substitution) has a longer duration of action due to reduced enzymatic degradation but shares hallucinogenic properties with AMT .
AMT vs. 5-MeO-AMT
- The 5-methoxy group in 5-MeO-AMT likely enhances binding to serotonin receptors (e.g., 5-HT₁A/₂A), similar to other 5-substituted tryptamines like 5-MeO-DMT. In contrast, AMT’s effects are driven by monoamine release and MAO inhibition rather than direct receptor agonism .
AMT vs. α-Methyl Serotonin
- α-Methyl Serotonin (EC₅₀ = 3.2 µM) shows lower potency at vertebrate serotonin receptors compared to serotonin itself (EC₅₀ ~ nM range). direct receptor activation) .
AMT vs. 4-Chloro-AMT
- However, pharmacological data for this analog remain scarce .
Key Research Findings
- AMT’s Dual Mechanism: AMT inhibits monoamine oxidase (MAO) while promoting serotonin, dopamine, and norepinephrine release, leading to prolonged stimulant effects. This dual action distinguishes it from simpler releasers like amphetamines .
- Toxicity Profile : AMT overdose is linked to hyperthermia, seizures, and serotonin syndrome, exacerbated by its MAOI properties .
- Structural Activity Relationships (SAR) : Alpha-alkylation (methyl or ethyl) in tryptamines generally increases metabolic stability but may reduce receptor affinity compared to hydroxyl or methoxy substitutions .
Properties
IUPAC Name |
(2S)-1-(1H-indol-3-yl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQQURBVYWZKJ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CNC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7795-51-9 | |
Record name | Indopan, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOPAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J1FVI77RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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